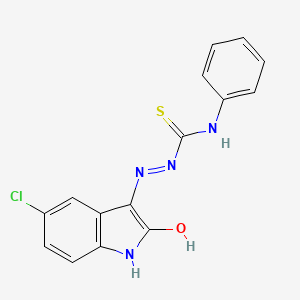

5-Chloroisatin 3-(4-phenylthiosemicarbazide)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 5-chloroisatin 3-carbohydrazone involves the refluxing of a unimolecular ratio of 5-chloroisatin and carbohydrazide in glacial acetic acid for four hours . 4-Phenylthiosemicarbazide, a component of the compound, has been used in the synthesis of amberlite XAD resins and a series of thiosemicarbazones .Molecular Structure Analysis

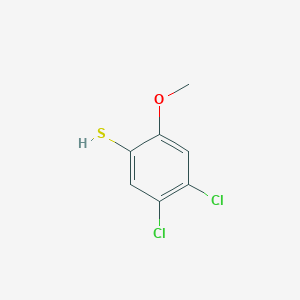

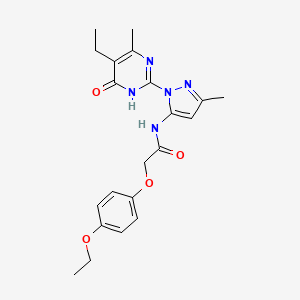

The molecular structure of 5-Chloroisatin 3-(4-phenylthiosemicarbazide) consists of a 5-chloroisatin molecule and a 4-phenylthiosemicarbazide molecule. The 5-chloroisatin molecule has a molecular formula of C8H4ClNO2 , while the 4-phenylthiosemicarbazide molecule has a molecular formula of C6H5NHCSNHNH2 .Chemical Reactions Analysis

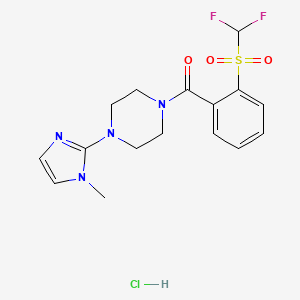

In a study, seven new Schiff bases of isatin and its derivatives were prepared from thiocarbohydrazide, isatin, and substituted aldehydes in the presence of ethanol under reflux . The chemical structures of the products were confirmed by 1H NMR, 13C NMR, IR, and elemental analysis .Applications De Recherche Scientifique

Antifungal and Antibacterial Activities

- Antifungal Properties : Compounds derived from 5-chloroisatin, like 5-chloro-3-arylthiosemicarbazono-2-indolinones, have shown significant antifungal activity against various fungi such as Aspergillus flavus, A. niger, A. terreus, and Fusarium pzysporum (Singh & Gupta, 1993).

- Antimicrobial Efficacy : Some 4- or 6-chloroisatin derivatives, including those with thiosemicarbazone structures, exhibited significant antibacterial and antifungal activities, outperforming standard drugs like sulphamethoxazole and clotrimazole in some cases (Pandeya, Raja, & Nath, 2006).

Antioxidant and Antitubercular Potential

- Antioxidant Activity : Derivatives of 5-chloroisatin, like sydnonyl substituted thiazolidinone and thiazoline, have demonstrated potent antioxidant activities, comparable to vitamin E (Shih & Ke, 2004).

- Antitubercular Activity : While many chloroisatin derivatives show strong antimicrobial properties, they have not been found active in antitubercular screenings (Pandeya, Raja, & Nath, 2006).

Potential in Cancer Therapy

- Anti-Cancer Activity : A novel Bi(III) containing thiosemicarbazone derivative, synthesized from compounds including phenylthiosemicarbazide, displayed potent anti-cancer activity against lung cancer cells, suggesting its potential as a drug candidate in anti-cancer therapies (Ouyang et al., 2016).

Miscellaneous Applications

- Heterocyclic Compound Synthesis : 5-Chloroisatin is widely used as a starting material for the synthesis of various heterocyclic compounds, playing a critical role in the development of new drugs and pharmaceutical agents (Tribak et al., 2017).

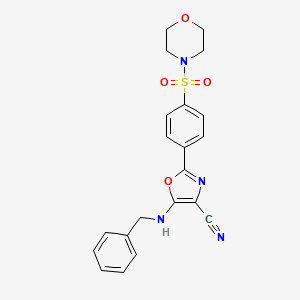

- Urease and Glycation Inhibition : N4-benzyl substituted 5-chloroisatin-3-thiosemicarbazones showed significant antiurease and antiglycation effects, suggesting their potential in medical applications (Pervez et al., 2018).

Propriétés

IUPAC Name |

1-[(5-chloro-2-hydroxy-1H-indol-3-yl)imino]-3-phenylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN4OS/c16-9-6-7-12-11(8-9)13(14(21)18-12)19-20-15(22)17-10-4-2-1-3-5-10/h1-8,18,21H,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXHVUFXUUAOEFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)N=NC2=C(NC3=C2C=C(C=C3)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2805514.png)

![6-Bromo-3-fluoro-N-[phenyl(2H-tetrazol-5-yl)methyl]pyridine-2-carboxamide](/img/structure/B2805515.png)

![(E)-3-[3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]prop-2-enoic acid](/img/structure/B2805519.png)

![[4-[(E)-3-(2-chloro-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-chlorobenzoate](/img/structure/B2805528.png)

![3-(3-Bromophenyl)-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2805533.png)